![molecular formula C13H9N5 B2828343 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 767346-79-2](/img/structure/B2828343.png)

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

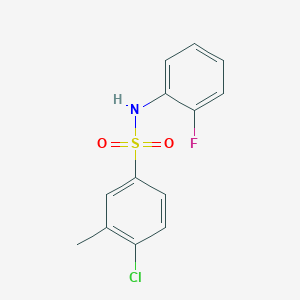

“7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are analogues of purine and have attracted chemists due to their biological and pharmacological importance . They have been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reaction in pyridine leads to the formation of the target nitriles with an average yield of 82% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a nucleophilic attack of the pyrazolic nitrogen to the active CC double bond of enaminone .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 235.25 . More detailed properties like IR, 1H-NMR, MS, and 13C-NMR spectra are used for its characterization .Scientific Research Applications

Synthesis and Antibacterial Activity

- Novel Synthesis Approaches : A study by Rostamizadeh et al. (2013) introduced an efficient and environmentally friendly method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential antibacterial activity. This work highlights a novel synthesis route that could be applicable for creating compounds related to 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile for antibacterial applications (Rostamizadeh et al., 2013).

Anticonvulsant Properties

- Microwave-Assisted Synthesis : Divate and Dhongade-Desai (2014) conducted a study on the microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, revealing their promising anticonvulsant properties. This work underscores the therapeutic potential of compounds structurally related to this compound in neurological disorders (Divate & Dhongade-Desai, 2014).

Antitumor, Antimicrobial, and Antioxidant Activities

- Biological Evaluations : Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines. Their findings reveal significant in vitro antitumor activity against MCF-7 cell lines, as well as high antimicrobial and antioxidant activities. These results indicate the potential of this compound derivatives in cancer therapy and as antimicrobial and antioxidant agents (Farag & Fahim, 2019).

Mechanism of Action

Target of Action

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to have a wide range of biological and pharmacological importance such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity . .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets to exert their effects

Biochemical Pathways

Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it can be inferred that this compound may affect multiple pathways and exert downstream effects

Result of Action

Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it can be inferred that this compound may have diverse molecular and cellular effects

Future Directions

The future directions for “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” could involve further exploration of its biological and pharmacological activities. Given its structural similarity to pyrazolo[1,5-a]pyrimidines, which have shown a range of activities, it could be a promising candidate for drug development .

properties

IUPAC Name |

7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c14-6-10-7-16-13-11(8-17-18(13)12(10)15)9-4-2-1-3-5-9/h1-5,7-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIYBZZSTLTNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)

![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)